Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone
Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone
Executive Summary
5-(Benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone (CAS: 1192263-75-4) is a highly functionalized heterocyclic intermediate critical to modern drug discovery. Pyridinone scaffolds are privileged structures frequently utilized in the design of metal chelators (e.g., deferiprone derivatives), HIV integrase inhibitors, and broad-spectrum antibacterial agents[1]. This whitepaper provides an in-depth analysis of its structural properties, reactivity, and a field-proven, self-validating synthetic workflow designed for high-yield isolation.
Chemical Identity and Quantitative Physical Properties
The utility of this molecule stems from its precise functionalization. The core 4(1H)-pyridinone ring provides a stable framework, while the peripheral groups offer orthogonal handles for downstream derivatization.
Table 1: Physicochemical Specifications
| Property | Value |
| Chemical Name | 5-(Benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone |
| Synonyms | 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-1,4-dihydropyridin-4-one |
| CAS Registry Number | 1192263-75-4[2] |
| Molecular Formula | C₁₃H₁₂INO₃[3] |
| Molecular Weight | 357.14 g/mol [3] |
| Melting Point | 206 – 209 °C[2] |
| Physical Form | Solid (typically off-white to pale yellow powder)[2] |
| Standard Purity | ≥ 95% (HPLC)[4] |
| SMILES String | OCc1[nH]cc(c(=O)c1I)OCc1ccccc1[5] |
| InChIKey | RLGVSLCYFXPQSD-UHFFFAOYSA-N[2] |
Structural Reactivity and Functional Handles
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic toolkit for cross-coupling and derivatization. Understanding the causality behind its reactivity dictates how we handle it in the lab.
Fig 1. Structural reactivity map highlighting the functional handles of the target molecule.
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C3 Iodine: The iodine atom is highly activated due to the electron-donating resonance of the pyridinone system. It serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to build extended pi-systems[6].
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C5 Benzyloxy Group: This acts as a robust, orthogonal protecting group. It prevents the C5 oxygen from interfering during the amination and iodination steps, and can be cleanly cleaved later via Pd/C catalytic hydrogenolysis to reveal the active metal-chelating hydroxyl group[7].
Mechanistic Synthesis Workflow
The synthesis of this compound is a masterclass in regiocontrol and thermodynamic driving forces. The pathway begins with Kojic acid, a readily available natural product, and proceeds through three distinct, high-yielding transformations.
Fig 2. Three-step synthesis workflow from Kojic acid to the iodinated pyridinone target.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the reagent choice and strict In-Process Controls (IPCs) to guarantee success before proceeding.
Step 1: Regioselective O-Benzylation of Kojic Acid
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Causality: Kojic acid possesses two hydroxyls: a C2 aliphatic alcohol and a C5 enolic hydroxyl. The C5-OH is significantly more acidic (pKa ~7.9). By utilizing a mild base like NaOH or K₂CO₃, we selectively deprotonate the C5 position, allowing for regioselective nucleophilic attack on benzyl chloride[8].
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Procedure:
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Suspend Kojic acid (1.0 eq) in methanol and water.
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Add NaOH (1.05 eq) and stir until dissolved, forming the enolate.
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Add benzyl chloride (1.1 eq) dropwise. Heat the mixture to reflux for 4–6 hours.
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In-Process Control (IPC): Monitor via TLC (EtOAc/Hexane 3:7). The highly polar Kojic acid spot will disappear, replaced by a higher Rf UV-active spot.
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Validation Checkpoint: Upon cooling and dilution with water, the product (5-benzyloxy-2-hydroxymethyl-4-pyrone) should precipitate as a solid. Verify via LC-MS for the intermediate mass [M+H]+=233.1 .
Step 2: Amination and Ring-Closing to Pyridinone
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Causality: Converting a pyrone to a pyridinone requires breaking the stable C-O-C ring. Concentrated aqueous ammonia acts as a nucleophile, attacking the pyrone ring to form an acyclic enamine intermediate. Extended reflux drives the thermodynamic intramolecular condensation, expelling water and forming the highly stable 4(1H)-pyridinone heterocycle[1],[9].
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Procedure:
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Suspend 5-benzyloxy-2-hydroxymethyl-4-pyrone (1.0 eq) in a mixture of concentrated aqueous ammonia (excess, ~880 d) and ethanol.
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Heat the sealed or heavily refluxed mixture overnight (approx. 16 hours)[1].
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Cool to room temperature. The product will crystallize out of the solution.
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In-Process Control (IPC): Monitor by HPLC. The pyrone peak will shift to a slightly more polar pyridinone peak.
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Validation Checkpoint: Filter the resultant solid, wash with cold diethyl ether, and dry in vacuo[1]. Validate via ¹H NMR (DMSO-d6): look for the appearance of the broad N-H proton peak (~11.0 ppm) and the preservation of the benzyl aromatic protons.
Step 3: Electrophilic Iodination at C3
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Causality: In 4-pyridinones, the 3- and 5-positions are highly activated toward electrophilic aromatic substitution due to electron donation from the ring nitrogen and the C4 oxygen. Because the C5 position is sterically blocked by the benzyloxy group, an iodinating agent will exclusively attack the C3 position[6],[10].
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Procedure:
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Dissolve 5-benzyloxy-2-hydroxymethyl-4(1H)-pyridinone (1.0 eq) in anhydrous DMF or acetic acid.
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Add N-Iodosuccinimide (NIS) or Iodine (I₂) (1.05 eq) in portions at 0 °C to prevent over-oxidation[10].
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Allow the reaction to warm to room temperature and stir for 2–4 hours.
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In-Process Control (IPC): Monitor by LC-MS. The starting material [M+H]+=232.1 must completely convert to the target mass [M+H]+=358.1 .
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Validation Checkpoint: Quench with aqueous sodium thiosulfate to remove unreacted iodine. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. The final product should exhibit a melting point of 206–209 °C[2]. ¹H NMR will confirm success via the complete disappearance of the C3 aromatic proton (which typically resides around 6.5 ppm in the precursor).
References
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Sigma-Aldrich. "5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-1,4-dihydropyridin-4-one Product Page". Sigma-Aldrich Catalog.
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Santa Cruz Biotechnology. "5-(Benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone". SCBT Catalog.
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Erskine et al. "Antibacterial compounds" (US Patent 7,622,481 B2). Google Patents, 2009.
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Davies et al. "Antibacterial compounds" (US Patent 7,605,169 B2). Google Patents, 2009.
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Astrazeneca AB. "Substituted 4-pyridones and their use as inhibitors of neutrophil elastase activity" (WO2014029831A1). Google Patents, 2014.
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Koperniku, A., et al. "Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones". The Journal of Organic Chemistry, ACS Publications, 2020.
Sources
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